molecular formula C28H47N3O4 B2572005 CID 132371059 CAS No. 105115-92-2

CID 132371059

Cat. No.: B2572005
CAS No.: 105115-92-2
M. Wt: 489.701
InChI Key: QVCCUXCVGMBXGZ-ZOWNYOTGSA-N
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Description

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-[4-(dimethylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4.C12H23N/c1-16(2,3)22-15(21)17-13(14(19)20)10-11-6-8-12(9-7-11)18(4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-9,13H,10H2,1-5H3,(H,17,21)(H,19,20);11-13H,1-10H2/t13-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCCUXCVGMBXGZ-ZOWNYOTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 132371059 involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of key intermediates, followed by their transformation into the final product through a series of chemical reactions. Common reagents used in these steps include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to ensure high yield and purity while minimizing costs and environmental impact. Industrial production methods may include continuous flow reactions, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 132371059 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific conditions such as controlled temperature, pressure, and pH. Common reagents include acids, bases, solvents, and catalysts that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds. Substitution reactions typically result in the formation of new functionalized molecules.

Scientific Research Applications

CID 132371059 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and biochemical pathways.

    Medicine: this compound is investigated for its potential therapeutic effects, including its role in drug development and disease treatment.

    Industry: The compound is utilized in various industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which CID 132371059 exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological outcomes. These interactions can affect cellular signaling, gene expression, and metabolic processes, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Structural Comparison

demonstrates comparisons using 2D/3D structural overlays and steroid backbone orientations for substrates (e.g., taurocholic acid, CID 6675) and inhibitors (e.g., betulin derivatives, CID 72326) . Applying this approach, hypothetical analogs of CID 132371059 could be evaluated for:

  • Core scaffold alignment (e.g., aromatic rings, functional groups).
  • Steric and electronic profiles (e.g., substituent effects on binding affinity).

Table 1: Hypothetical Structural Comparison

Compound (CID) Core Structure Key Functional Groups Molecular Weight (g/mol) Similarity Score*
This compound Not reported Not reported Not reported
CID 252137 (Example) Indole-carboxylic acid Br, COOH 240.05 0.98
CID 10153267 Betulin-caffeoyl Caffeoyl, hydroxyl 498.70 0.86

*Similarity scores derived from computational tools (e.g., Tanimoto coefficient), as exemplified in .

Functional and Pharmacological Comparison

provides benchmarks for solubility, toxicity, and enzyme inhibition (e.g., CYP1A2 inhibition by CID 252137) . For this compound, functional comparisons might include:

  • Solubility profiles : Aqueous vs. organic solubility.
  • Biological targets : Enzymatic inhibition or receptor modulation.
  • Toxicity warnings : Acute or chronic exposure risks.

Table 2: Hypothetical Functional Comparison

Compound (CID) Solubility (mg/ml) BBB Permeability CYP Inhibition IC50 (nM)
This compound Not reported Not reported Not reported
CID 252137 0.052 Yes CYP1A2 250
CID 5469634 0.12 No None >1000

3. Research Findings and Gaps
The absence of explicit data for this compound underscores the need for:

Synthesis and characterization : Experimental protocols from (e.g., column chromatography, reaction quenching) could guide purification .

In vitro/in vivo assays : Methods in (e.g., substrate specificity assays) and (e.g., toxicity profiling) are critical for functional analysis .

Computational modeling : Molecular docking or QSAR studies, as implied in ’s 3D overlays, could predict interactions .

4. Conclusion
this compound remains uncharacterized in the provided evidence. However, leveraging comparative frameworks from studies on analogous compounds (e.g., indole derivatives, betulin-based inhibitors) provides a roadmap for future research. Rigorous experimental validation, aligned with methodologies in the cited sources, is essential to elucidate its chemical and biological profile.

References Structural and inhibitory comparisons of substrates (taurocholic acid, betulin derivatives). Experimental synthesis, solubility, and toxicity data for indole-carboxylic acid analogs. Guidelines for compound visualization and structural overlays. Methodological standards for data reporting and reproducibility.

Q & A

Q. Table 1: Common Characterization Techniques for this compound

TechniqueApplicationExample Parameters
HPLC-UVPurity assessmentColumn: C18, λ = 254 nm
NMR (1H/13C)Structural confirmationSolvent: DMSO-d6
DSCThermal stabilityHeating rate: 10°C/min

Q. Table 2: Frameworks for Research Design

FrameworkUse CaseExample Application
PICOHypothesis formulation"Does this compound inhibit X enzyme in vitro?"
FINERFeasibility assessmentEvaluating resource needs for synthesis scale-up

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